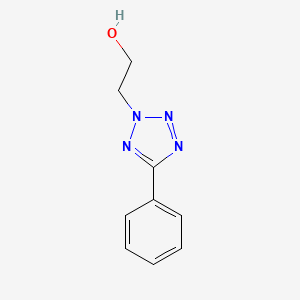

2h-Tetrazole-2-ethanol, 5-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

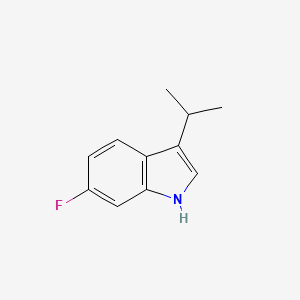

2h-Tetrazole-2-ethanol, 5-phenyl- is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique chemical properties .

Wirkmechanismus

Target of Action

Tetrazoles in general are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.

Result of Action

Tetrazoles have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The nitrogen-rich conjugated structure of tetrazoles exhibits both electron-donating and electron-withdrawing properties , which could potentially be influenced by environmental factors.

Biochemische Analyse

Biochemical Properties

2h-Tetrazole-2-ethanol, 5-phenyl- plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Tetrazoles exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . The tetrazole moiety is metabolically more stable than the carboxylic acid group .

Cellular Effects

Tetrazoles have been found to exhibit potential biological activity , suggesting that 2h-Tetrazole-2-ethanol, 5-phenyl- may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Tetrazoles are known to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids . This suggests that 2h-Tetrazole-2-ethanol, 5-phenyl- may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that 2h-Tetrazole-2-ethanol, 5-phenyl- may interact with enzymes or cofactors in similar metabolic pathways.

Vorbereitungsmethoden

The synthesis of 2h-Tetrazole-2-ethanol, 5-phenyl- can be approached through various methods. One common synthetic route involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which is then cyclized to form the tetrazole ring. This reaction typically requires acidic conditions and moderate temperatures . Industrial production methods often involve the use of triethyl orthoformate and sodium azide, which provide a more efficient and scalable approach .

Analyse Chemischer Reaktionen

2h-Tetrazole-2-ethanol, 5-phenyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced tetrazole derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, moderate temperatures, and the use of solvents like acetonitrile or water. Major products formed from these reactions include various substituted tetrazoles and their derivatives .

Wissenschaftliche Forschungsanwendungen

2h-Tetrazole-2-ethanol, 5-phenyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.

Medicine: Tetrazole derivatives are explored for their potential use in drug development, particularly as bioisosteres of carboxylic acids, which can enhance the pharmacokinetic properties of drugs.

Vergleich Mit ähnlichen Verbindungen

2h-Tetrazole-2-ethanol, 5-phenyl- can be compared with other similar compounds, such as:

1H-Tetrazole: Another member of the tetrazole family, known for its use in pharmaceuticals and as a precursor in organic synthesis.

5-Phenyltetrazole: Similar to 2h-Tetrazole-2-ethanol, 5-phenyl-, but without the ethanol group, making it less versatile in certain chemical reactions.

Tetrazole-5-carboxylate: A tetrazole derivative with a carboxylate group, often used in coordination chemistry and as a ligand.

The uniqueness of 2h-Tetrazole-2-ethanol, 5-phenyl- lies in its combination of the tetrazole ring with an ethanol group, which enhances its solubility and reactivity in various chemical and biological contexts .

Eigenschaften

CAS-Nummer |

93742-43-9 |

|---|---|

Molekularformel |

C14H18O3 |

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

2-[(5,5-dimethyl-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetic acid |

InChI |

InChI=1S/C14H18O3/c1-14(2)8-4-5-10-11(14)6-3-7-12(10)17-9-13(15)16/h3,6-7H,4-5,8-9H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

LITBYKKQPNBEPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CCO |

Kanonische SMILES |

CC1(CCCC2=C1C=CC=C2OCC(=O)O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2778624.png)

![5-(3-chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2778626.png)

![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B2778636.png)

![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)

![2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2778645.png)

![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)